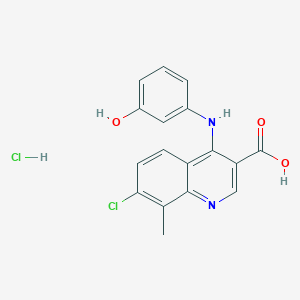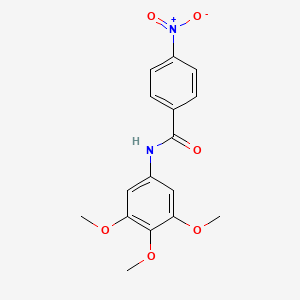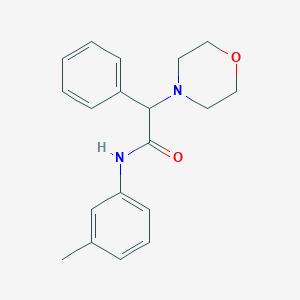![molecular formula C20H24N2O4S B4244370 N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]benzamide](/img/structure/B4244370.png)
N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]benzamide
Descripción general
Descripción
N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of an azepane ring, a sulfonyl group, and a methoxyphenyl group attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]benzamide typically involves multiple steps. One common method starts with the preparation of the intermediate 5-(1-azepanylsulfonyl)-2-methoxybenzoic acid. This intermediate is then reacted with benzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide group using reducing agents like lithium aluminum hydride.
Substitution: The benzamide core can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the sulfonyl group results in a sulfide derivative.
Aplicaciones Científicas De Investigación
N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]benzamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an allosteric activator of human glucokinase, which plays a crucial role in glucose metabolism . Additionally, it may interact with dopamine receptors, influencing neurological functions .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]benzamide is unique due to its specific structural features, such as the azepane ring and the sulfonyl group, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-26-19-12-11-17(27(24,25)22-13-7-2-3-8-14-22)15-18(19)21-20(23)16-9-5-4-6-10-16/h4-6,9-12,15H,2-3,7-8,13-14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEORQKUXKZVEPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCCC2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-fluoro-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4244294.png)

![N-allyl-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4244298.png)

![N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}propanamide](/img/structure/B4244303.png)

![N-[4-(cyanomethyl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B4244317.png)
![2-(3-{[(3-nitrophenyl)amino]methyl}phenoxy)-N-phenylacetamide](/img/structure/B4244322.png)
![1-[(4-Ethoxyphenyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B4244334.png)

![6-{[4-(diethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B4244354.png)
![2-{2-bromo-4-[(cyclopentylamino)methyl]-6-methoxyphenoxy}-1-propanol hydrochloride](/img/structure/B4244362.png)

